
2,4-Dimethylbenzoxazole
Overview
Description
2,4-Dimethylbenzoxazole is a heterocyclic aromatic compound with the molecular formula C9H9NO. It consists of a benzene ring fused to an oxazole ring, with two methyl groups attached at the 2nd and 4th positions of the benzene ring. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Mechanism of Action
Target of Action
2,4-Dimethylbenzoxazole, like other benzoxazole derivatives, is known for its diverse biological applications . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . .
Mode of Action
Benzoxazole derivatives are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The interactions typically involve non-covalent bonds, such as π-π stacking or π-cation interactions, and hydrogen bonds .
Biochemical Pathways
Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities , suggesting that they have suitable ADME properties for bioavailability.
Result of Action
Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Action Environment
It is generally important to consider factors such as temperature, ph, and the presence of other substances when considering the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylbenzoxazole can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. For instance, the reaction of 2-aminophenol with 2,4-dimethylbenzaldehyde in the presence of a catalyst such as polyphosphoric acid or sulfuric acid can yield this compound .
Another method involves the use of 2-aminophenol and 2,4-dimethylbenzoyl chloride under basic conditions, such as in the presence of sodium hydroxide or potassium carbonate. This reaction typically occurs at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal oxides or zeolites may be used to enhance the efficiency of the reaction. Additionally, solvent-free or green chemistry approaches are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylbenzoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced benzoxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the benzene or oxazole rings .
Scientific Research Applications
Chemistry
In the field of chemistry, 2,4-Dimethylbenzoxazole serves as a building block for synthesizing more complex heterocyclic compounds. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
This compound exhibits a range of biological activities:
- Antimicrobial Activity: Effective against various pathogens.
- Anticancer Properties: Investigated for its potential to inhibit tumor growth.
- Anti-inflammatory Effects: Explored for therapeutic applications in inflammatory diseases.
Medicine
Research on derivatives of this compound has shown promise in drug discovery. Its derivatives are being studied for:
- Analgesic Properties: Potential use in pain management.
- Therapeutic Effects: Investigating impacts on diseases such as diabetes and cardiovascular disorders.
Industrial Applications
In industry, this compound is used in the production of:
- Dyes and Pigments: Leveraging its fluorescent properties.
- Optical Brighteners: Enhancing the brightness of materials.
Case Study 1: Anticancer Activity
A study conducted on the anticancer effects of this compound derivatives demonstrated significant inhibition of cancer cell proliferation in vitro. The research highlighted the compound's ability to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The study provided evidence that the compound disrupts bacterial cell membranes, leading to cell death.
Data Table: Summary of Applications
Application Area | Specific Use | Results/Findings |
---|---|---|
Chemistry | Building block for heterocycles | Facilitates complex synthesis |
Biology | Antimicrobial | Effective against pathogens |
Medicine | Analgesic properties | Potential for pain management |
Industry | Optical brighteners | Enhances material brightness |
Comparison with Similar Compounds
2,4-Dimethylbenzoxazole can be compared with other benzoxazole derivatives such as:
2-Methylbenzoxazole: Similar in structure but with only one methyl group, it exhibits different reactivity and biological activity.
2,5-Dimethylbenzoxazole: Another derivative with methyl groups at the 2nd and 5th positions, it shows distinct thermodynamic stability and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .
Biological Activity
2,4-Dimethylbenzoxazole is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, including its antitumor, antimicrobial, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzene ring fused with an oxazole ring, substituted at the 2 and 4 positions with methyl groups. This structure contributes to its unique biological activity.
1. Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism behind its antitumor activity may involve the induction of apoptosis and cell cycle arrest.
- Case Study : A study demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of 15 µM. The compound was observed to induce apoptosis through the activation of caspases .
2. Antimicrobial Activity
The antimicrobial properties of this compound have been extensively studied. It exhibits significant activity against both gram-positive and gram-negative bacteria, as well as certain fungi.
- Research Findings : In vitro tests revealed that this compound had minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been documented. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Experimental Data : In a model of acute inflammation induced by carrageenan in rats, administration of this compound significantly reduced paw edema compared to control groups . The compound inhibited the expression of TNF-α and IL-6, indicating its role in suppressing inflammatory responses.
The biological activities of this compound are attributed to its ability to interact with various molecular targets within cells. Its structure allows for binding to proteins involved in cell signaling pathways that regulate proliferation and inflammation.
- Electrophilic Properties : The presence of electron-withdrawing groups in the oxazole ring enhances its electrophilic nature, facilitating interactions with nucleophilic sites on target proteins .
Data Summary Table
Properties
IUPAC Name |
2,4-dimethyl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-3-5-8-9(6)10-7(2)11-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTSBRUWOZVDLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72692-90-1 | |
Record name | 2,4-Dimethylbenzoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072692901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-DIMETHYLBENZOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXV3QFL3VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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